({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine
Overview
Description
({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine is a useful research compound. Its molecular formula is C26H38N2O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.28315770 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds, including derivatives of 1,2,4-triazole, which exhibit antimicrobial activities. These compounds, synthesized through reactions involving primary amines and various ester ethoxycarbonylhydrazones, show good to moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Material Science Applications
In material science, the synthesis of novel copolymers utilizing methoxy and ethoxy derivatives as monomers has been explored. These copolymers, prepared through radical initiation, exhibit unique properties that make them suitable for various applications. The synthesis process involves the Knoevenagel condensation of ring-substituted benzaldehydes and butyl cyanoacetate or 2-methoxyethyl cyanoacetate, leading to a range of copolymers with distinct compositions and decomposition characteristics (Kharas et al., 2016).
Chemical Synthesis
The chemical synthesis of complex molecules involves intricate processes such as the aminolysis of esters, demonstrating the versatility of specific chemical structures in facilitating the production of diverse compounds. These synthetic pathways are critical for the development of pharmaceuticals and other chemical entities (Takahashi et al., 1973).
Properties
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-27(19-22-8-11-24(30-3)26(32-5)25(22)31-4)18-21-13-16-28(17-14-21)15-12-20-6-9-23(29-2)10-7-20/h6-11,21H,12-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQHVMZYOGZGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)CC3=C(C(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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